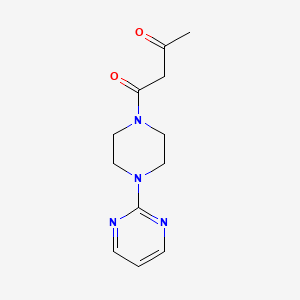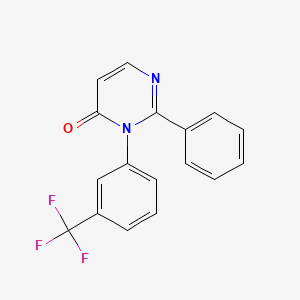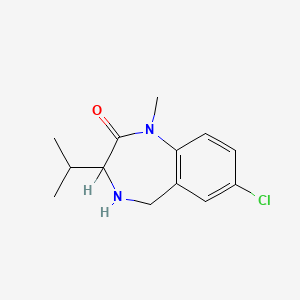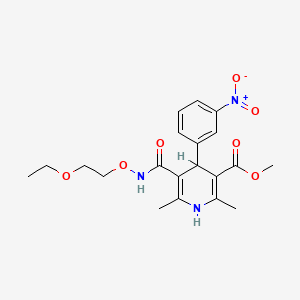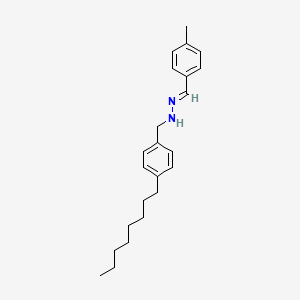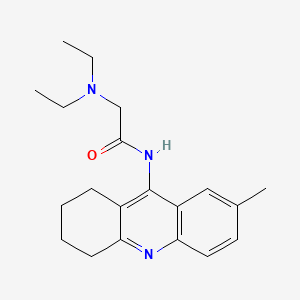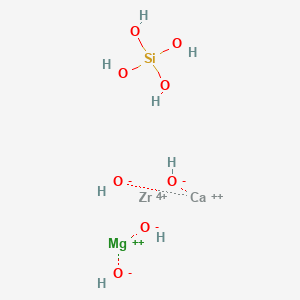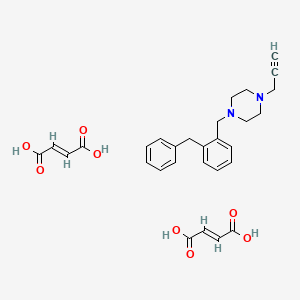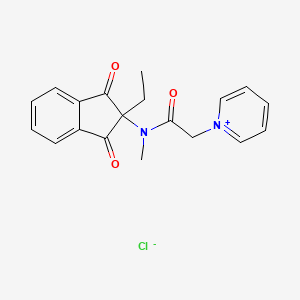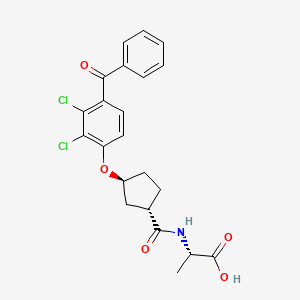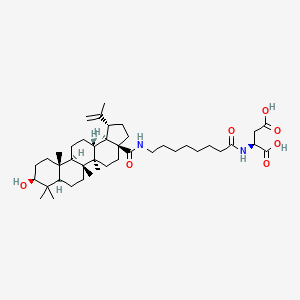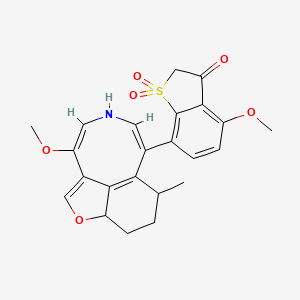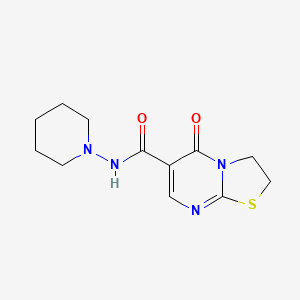
2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities and applications in various fields. This compound features a unique structure combining a thiazole ring fused with a pyrimidine ring, along with a piperidinyl group, making it a versatile scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thioamide with a β-ketoester, followed by cyclization to form the thiazolo[3,2-a]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities .
Aplicaciones Científicas De Investigación
2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Piperidinyl derivatives: Compounds with a piperidinyl group often show comparable pharmacological properties.
Other heterocyclic compounds: Various heterocyclic compounds with similar ring structures may exhibit related biological activities.
Uniqueness
2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide stands out due to its unique combination of a thiazole ring fused with a pyrimidine ring and a piperidinyl group.
Propiedades
Número CAS |
93501-53-2 |
|---|---|
Fórmula molecular |
C12H16N4O2S |
Peso molecular |
280.35 g/mol |
Nombre IUPAC |
5-oxo-N-piperidin-1-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H16N4O2S/c17-10(14-15-4-2-1-3-5-15)9-8-13-12-16(11(9)18)6-7-19-12/h8H,1-7H2,(H,14,17) |
Clave InChI |
XRDRDCDCQJJKKS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


